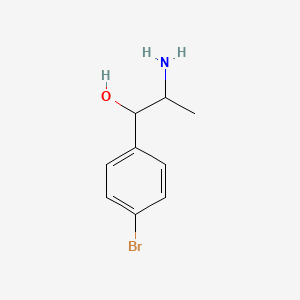

2-Amino-1-(4-bromophenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(4-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral molecule, meaning it has non-superimposable mirror images

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-(4-bromophenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-bromophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-Amino-1-(4-bromophenyl)propan-1-one.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-Amino-1-(4-bromophenyl)propan-1-ol has been utilized in the development of new oxadiazole derivatives that exhibit significant antibacterial activity against Salmonella typhi, the causative agent of typhoid fever. The synthesis involved reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, leading to compounds that demonstrated high efficacy against bacterial strains.

| Compound | Activity Against | Method of Synthesis |

|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Reaction with thiosemicarbazide |

Antiviral Properties

The compound serves as a precursor for synthesizing indole derivatives that exhibit antiviral activities against various RNA and DNA viruses. These derivatives have shown promising results in vitro against influenza A and HIV. The synthesis process involves multiple steps to form complex structures that are then tested for their antiviral efficacy.

| Indole Derivative | Virus Targeted | IC50 Value |

|---|---|---|

| Indole derivative A | Influenza A | X µM |

| Indole derivative B | HIV | Y µM |

Antioxidant Activity

In biochemistry, derivatives synthesized from this compound have been evaluated for their antioxidant properties. These compounds showed significant ability to scavenge free radicals in biochemical assays, indicating their potential use in nutraceuticals aimed at preventing oxidative stress-related diseases.

| Antioxidant Compound | Activity Level | Test Method |

|---|---|---|

| Antioxidant A | High | DPPH Assay |

| Antioxidant B | Moderate | ABTS Assay |

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of oxadiazole derivatives synthesized from this compound, researchers found that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against Salmonella typhi. This highlights the potential for developing new antibacterial agents based on this compound.

Case Study 2: Antiviral Screening

A series of indole derivatives derived from this compound were screened for antiviral activity. Some compounds displayed potent inhibitory effects against HIV in vitro, with selectivity indices indicating favorable therapeutic windows. This suggests a promising avenue for further research into anti-HIV therapies.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with a different carbon chain length.

2-Bromo-1-(4-methylphenyl)-1-propanone: Similar bromophenyl group but different functional groups.

Uniqueness

2-Amino-1-(4-bromophenyl)propan-1-ol is unique due to its specific combination of functional groups and chiral nature, which can impart distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

2-Amino-1-(4-bromophenyl)propan-1-ol, a compound of significant interest in medicinal chemistry, has been studied for its various biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and examines relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a hydroxyl group, and a bromophenyl moiety. Its molecular formula is C9H12BrN1O1 with a molecular weight of approximately 215.09 g/mol. The compound's unique structure allows it to participate in various chemical reactions, enhancing its potential biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 215.09 g/mol |

| Density | 1.411 g/cm³ |

| Boiling Point | 299.93 °C |

| Melting Point | Not specified |

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine substitution enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Study: Cytotoxicity Evaluation

A specific study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The amino and hydroxyl groups facilitate hydrogen bonding with enzymes or receptors, potentially leading to inhibition or activation of critical pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Amino-2-(4-bromophenyl)ethan-1-ol | Ethanol derivative | Moderate antimicrobial |

| 2-Bromo-1-(4-methylphenyl)-1-propanone | Ketone derivative | Anticancer properties |

While both analogs exhibit some biological activity, this compound shows enhanced potency in anticancer assays due to its specific functional groups and chiral nature.

Eigenschaften

IUPAC Name |

2-amino-1-(4-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNDLFWAFLCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.